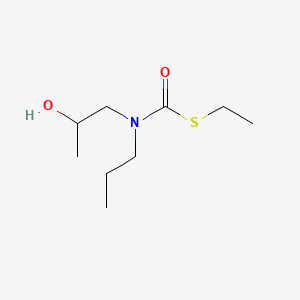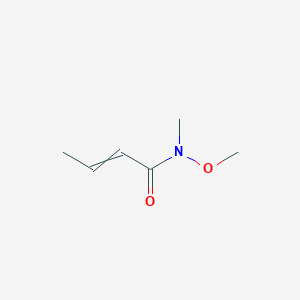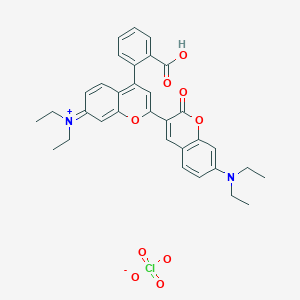
2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride
Übersicht
Beschreibung
“2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride” is an organic compound with the molecular formula C8H10ClNO3 . It has a molecular weight of 203.62 . The compound is also known by its synonyms JAUTWVQJGXIPAR-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of “2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride” consists of a pyridine ring with a methoxy group at the 6th position and an acetic acid group at the 2nd position .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . It has a molecular weight of 203.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Application 1: Antibacterial Research
- Methods of Application or Experimental Procedures: The novel ligand, (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid in less than one minute. Complex of Cu(II) with (6-methyl-pyridin-2-ylamino)-acetic acid was synthesized through the reaction of CuCl2·2H2O and (6-methyl-pyridin-2-ylamino)-acetic acid in a 1:2 mole (metal:ligand) ratio in methanol .
- Results or Outcomes: The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .
Application 2: Synthesis of Novel Heterocyclic Compounds
- Methods of Application or Experimental Procedures: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 3: Synthesis of Schiff Base Ligands
- Results or Outcomes: The outcomes would vary based on the specific reaction conditions and the desired Schiff base ligand .
Application 4: Medicinal Applications
- Summary of the Application: Compounds containing pyridin-2-ylamides, such as “2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride”, have been used in the design of pharmaceutical molecules due to their wide range of pharmacological activities .
- Results or Outcomes: The outcomes would vary based on the specific medicinal application and the desired pharmaceutical molecule .
Eigenschaften
IUPAC Name |
2-(6-methoxypyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-7-4-2-3-6(9-7)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUTWVQJGXIPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Methoxypyridin-2-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)





![N,N'-Ethane-1,2-diylbis[N'-(diaminomethylidene)-N-methylguanidine]](/img/structure/B1430607.png)


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)

![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)
